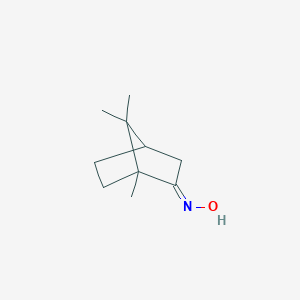
(R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol
描述
®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol is a chiral organic compound that belongs to the class of biaryl compounds It is characterized by the presence of two naphthol units connected via a single bond, with bromine atoms substituted at the 6 and 6’ positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol typically involves the bromination of ®-1,1’-bi-2-naphthol. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
Industrial production of ®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the bromine atoms or reduce the naphthol units.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized biaryl compounds.
科学研究应用
®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism by which ®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the chiral nature of the compound play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biochemical outcomes.
相似化合物的比较
Similar Compounds
(S)-(+)-6,6’-Dibromo-1,1’-bi-2-naphthol: The enantiomer of the compound with similar properties but different chiral configuration.
6,6’-Dichloro-1,1’-bi-2-naphthol: Similar structure with chlorine atoms instead of bromine.
1,1’-Bi-2-naphthol: The parent compound without halogen substitution.
Uniqueness
®-(-)-6,6’-Dibromo-1,1’-bi-2-naphthol is unique due to its specific chiral configuration and bromine substitution, which confer distinct chemical reactivity and biological activity compared to its analogs.
属性
IUPAC Name |
6-bromo-1-(6-bromo-2-hydroxynaphthalen-1-yl)naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-13-3-5-15-11(9-13)1-7-17(23)19(15)20-16-6-4-14(22)10-12(16)2-8-18(20)24/h1-10,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORIFUHRGQKYEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C3=C(C=CC4=C3C=CC(=C4)Br)O)O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80927367 | |
| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13185-00-7, 80655-81-8, 65283-60-5 | |
| Record name | 13185-00-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,6'-Dibromo[1,1'-binaphthalene]-2,2'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6'-dibromo-1,1'-binaphthalene-2,2'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.152.691 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(+)-6,6'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary catalytic applications of 6,6'-Dibromo-1,1'-bi-2-naphthol?
A1: 6,6'-Br2BINOL is a valuable chiral ligand in asymmetric catalysis. It forms complexes with various metals, including titanium, zirconium, and aluminum, leading to highly enantioselective catalysts. [, ] These complexes have proven effective in catalyzing reactions such as Mukaiyama aldol condensations, [] enantioselective cyanation of aldehydes, [] and Mannich-type reactions for synthesizing optically active β-amino acid derivatives. []
Q2: How does the structure of 6,6'-Br2BINOL contribute to its effectiveness as a chiral ligand?
A2: The rigid, axially chiral biaryl structure of 6,6'-Br2BINOL creates a well-defined chiral environment around the metal center in its complexes. [, ] This steric influence effectively controls the approach of reactants during the catalytic cycle, leading to high enantioselectivity in the formation of the desired product.
Q3: Are there any specific structural features in substrates that are crucial for achieving high enantioselectivity in reactions catalyzed by 6,6'-Br2BINOL complexes?
A3: Yes, research has shown that the presence of N-substituted hydroxyphenyl moieties in aldimines is essential for achieving high enantioselectivities in Mannich-type reactions catalyzed by a zirconium complex incorporating 6,6'-Br2BINOL. []
Q4: Beyond its catalytic applications, how else has 6,6'-Br2BINOL been utilized in research?
A4: 6,6'-Br2BINOL serves as a key building block for synthesizing optically active poly(1,1'-bi-2-naphthol)s [poly(BINOL)s]. [] These polymers, when complexed with Lewis acids, create a new class of polymeric catalysts with highly organized catalytic centers within a chiral polymer chain. [] Additionally, 6,6'-Br2BINOL participates in molecular recognition studies, forming colored chiral adducts with benzoquinone in the presence of specific third components like naphthalene. []
Q5: Have computational chemistry approaches been used to study 6,6'-Br2BINOL?
A6: Yes, quantum chemical calculations employing density functional theory (DFT) with basis sets like 6-31G*, 6-311G(2d,2p), and 6-311++G(2d,2p) have been employed to predict VCD, ECD, and ORD spectra for different conformations of 6,6'-Br2BINOL. [] These theoretical calculations, in conjunction with experimental data, help elucidate the relationship between conformation and spectral features. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


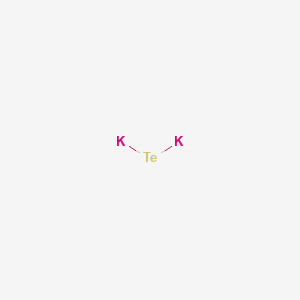

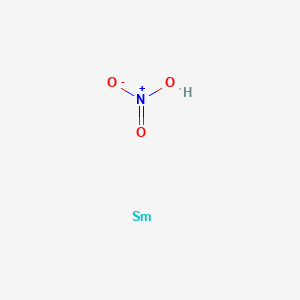
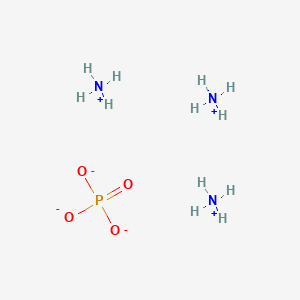

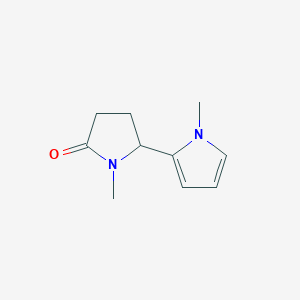
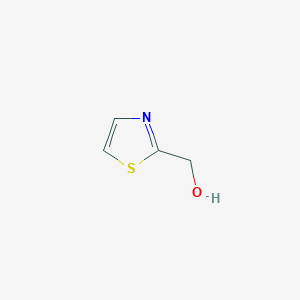
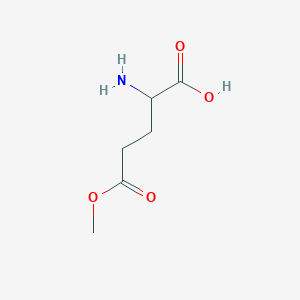

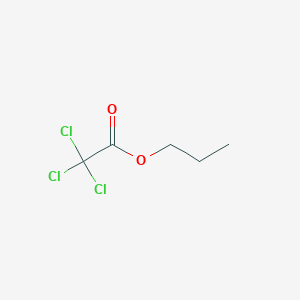
![5-p-Tolylamino-[1,3,4]thiadiazole-2-thiol](/img/structure/B83145.png)
